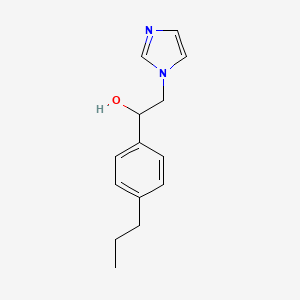

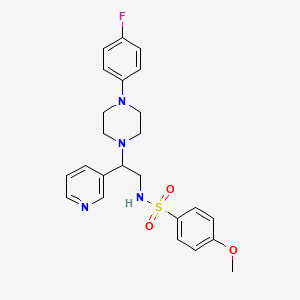

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, also known as PPE-4-Im, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of imidazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Carbon Steel Corrosion Inhibition

Imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (a closely related compound), have been studied for their application in the corrosion inhibition of carbon steel in acidic mediums. Research demonstrates that these molecules significantly enhance corrosion inhibition efficiency through interactions at the molecular level. The study provided insights into the effectiveness of these derivatives through both experimental and molecular modelling approaches, highlighting the potential of imidazole-based molecules in protective coatings for steel structures (Costa et al., 2021).

Metal-Organic Frameworks (MOFs) Construction

Imidazole derivatives play a crucial role in the construction of Metal–Organic Frameworks (MOFs), serving as flexible bis(imidazole) ligands. These compounds have been utilized in synthesizing novel complexes with varied structures. The study showcases the versatility of imidazole derivatives in forming complex MOF structures with potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2010).

Synthesis of Protic Hydroxylic Ionic Liquids

Research into imidazole derivatives includes the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, showcasing their potential in various industrial applications. These substances exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for applications in electrolytes and green solvents (Shevchenko et al., 2017).

N-Heterocyclic Carbenes in Catalysis

The role of imidazole-derived N-heterocyclic carbenes in catalysis, particularly in transesterification and acylation reactions, demonstrates their utility in organic synthesis. These compounds facilitate the efficient conversion of esters and alcohols at low catalyst loadings and room temperature, underscoring their significance in pharmaceutical and material science (Grasa et al., 2002).

Corrosion Inhibition Efficiency

Further research into imidazole derivatives highlights their efficiency as corrosion inhibitors, with specific focus on the impact of functional groups on their performance. Studies reveal that the presence of hydroxyl, amino, and methoxy groups significantly influences the corrosion inhibition capabilities of these compounds, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).

properties

IUPAC Name |

2-imidazol-1-yl-1-(4-propylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-3-12-4-6-13(7-5-12)14(17)10-16-9-8-15-11-16/h4-9,11,14,17H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMMRMXIJVRSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CN2C=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)

![2-benzylsulfanyl-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757931.png)

![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2757940.png)

![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)

![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)